2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride
Description
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is a heterocyclic compound featuring a benzothiazole core linked via a thioether group to a piperidine ring. The piperidine moiety is substituted at the 3-position, and the compound is stabilized as a hydrochloride salt. The thioether linker and piperidine substitution pattern may influence electronic properties, solubility, and binding interactions compared to oxygen-linked analogs.
Properties
IUPAC Name |
2-piperidin-3-ylsulfanyl-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2.ClH/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBUABDSTJYKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)SC2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420955-12-9 | |
| Record name | Benzothiazole, 2-(3-piperidinylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420955-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method includes the reaction of substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride under specific conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of piperidine-substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure suggests that it may interact with various biological targets, making it a subject of interest for drug design. Researchers have focused on its ability to act on specific receptors or enzymes involved in disease processes.
Case Studies:
- Anticancer Activity: Studies have shown that derivatives of benzo[d]thiazole compounds exhibit anticancer properties. For example, a derivative of 2-(Piperidin-3-ylthio)benzo[d]thiazole was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties: Research has indicated that this compound exhibits antimicrobial activity against several pathogens, suggesting its potential use in developing new antibiotics .
Organic Synthesis
Synthetic Routes:
The synthesis of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride involves several steps, including the formation of the benzo[d]thiazole core and the introduction of the piperidine moiety. The following general synthetic route is often employed:
- Formation of Benzo[d]thiazole: This can be achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation: The introduction of the piperidine group typically occurs via nucleophilic substitution reactions where the piperidine acts as a nucleophile attacking an electrophilic center on the benzo[d]thiazole scaffold.
Applications in Synthesis:
The compound serves as an important intermediate in synthesizing more complex organic molecules, particularly those targeting biological pathways related to cancer and infectious diseases.
Biological Studies
Mechanism of Action:
The interaction of this compound with biological systems is an area of active research. Its mechanism may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cancer cell proliferation or bacterial growth.
- DNA Intercalation: Similar to other compounds in its class, it may intercalate with DNA, leading to disruption of replication processes.
Research Findings:
Recent studies have highlighted the compound's potential as a lead structure for developing new therapeutics targeting diseases where current treatments are inadequate .
Industrial Applications
Material Science:
Beyond medicinal applications, this compound is also being explored for its utility in material science. Its unique chemical properties allow it to be used as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The exact mechanism of action of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis yields, and physicochemical properties:
Key Observations:
Ethoxy-linked analogs (e.g., 1420883-96-0 ) introduce steric and electronic differences due to the longer alkyl chain and oxygen atom.
Substituent Position :
- Piperidine substitution at the 3-position (target compound) vs. 4-position (1185319-37-2 ) alters spatial orientation, which could influence receptor binding. For example, 3-substituted piperidines may adopt distinct conformations in biological systems.
Functional Group Modifications: The aminomethyl group in Compound 24 replaces the piperidinylthio moiety, likely reducing steric bulk and modifying hydrogen-bonding capacity. Nitro (1420883-96-0 ) and carboxylic acid (2089257-08-7 ) substituents introduce electron-withdrawing or ionizable groups, impacting solubility and target affinity.
Synthesis Efficiency :
- Yields for benzothiazole derivatives vary widely (e.g., 20% for Compound 8 vs. 74% for Compound 24 ), reflecting differences in reaction pathways and substituent reactivity.
Biological Activity
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole ring system with a piperidine moiety, which enhances its interaction with biological targets. The presence of sulfur in the thiazole structure contributes to its reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole compounds often range from 0.22 to 0.25 µg/mL, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-(Piperidin-3-ylthio)benzothiazole | TBD | Antibacterial |
| Pyrazole Derivative 7b | 0.22 | Antibacterial |
| 5-Nitrothiophene-2-yl-1,3,4-Thiadiazole | 11.2 | Antileishmanial |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. Compounds that incorporate thiazole structures have been shown to inhibit cancer cell proliferation effectively. For example, molecular docking studies suggest that these compounds can interact with key proteins involved in cancer progression, such as VEGFR-2 .
Case Study: In Vitro Evaluation
A study evaluating the anticancer effects of thiazole derivatives found that certain compounds significantly inhibited the growth of MCF-7 and HepG2 cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Intercalation : Similar compounds can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The piperidine moiety enhances binding affinity to specific enzymes or receptors, modulating their activity.
- Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The effectiveness of benzo[d]thiazole derivatives is often linked to their structural components:
- Thiazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
- Piperidine Substituent : Influences solubility and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodology : The synthesis typically involves nucleophilic substitution between a benzo[d]thiazole derivative and a piperidine-thiol intermediate. For reproducibility, reaction parameters (temperature, solvent polarity, and catalyst loading) must be tightly controlled. Evidence from analogous compounds (e.g., ziprasidone intermediates) suggests using anhydrous solvents like DMF under inert atmospheres and monitoring via TLC .
- Key Considerations : Optimize stoichiometry to minimize side products (e.g., disulfide formation). Characterize intermediates via H NMR and LC-MS to confirm structural integrity .
Q. How can researchers validate the purity of this compound, given limited analytical data from suppliers?
- Methodology : Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity. Compare retention times with reference standards if available .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and S to detect residual solvents or unreacted precursors .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and detects impurities .
Q. What solvent systems are recommended for dissolving this compound in biological assays?
- Methodology : Due to its hydrochloride salt form, use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous compatibility, dilute in PBS (pH 7.4) with ≤1% DMSO. Pre-filter solutions (0.22 µm) to avoid particulate interference in cellular assays. Stability tests under assay conditions (e.g., 37°C for 24h) are critical to confirm solubility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodology :
- Batch Analysis : Compare purity and salt form (e.g., hydrate vs. anhydrous) between studies using Karl Fischer titration and DSC .
- Assay Standardization : Replicate experiments under identical conditions (cell lines, incubation times, controls). Cross-validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .
- Structural Confirmation : Use X-ray crystallography or NOESY NMR to rule out conformational isomers impacting activity .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?
- Methodology :
- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., thiol coupling). Use in-line FTIR to monitor intermediate formation .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling. Validate purity via DSC and XRD to ensure crystalline consistency .
Q. How can researchers address conflicting NMR spectral data for this compound in different deuterated solvents?
- Methodology :
- Solvent Effects : Record H and C NMR in multiple solvents (DMSO-d6, CDCl3) to assess hydrogen bonding and aggregation.
- Dynamic Effects : Perform variable-temperature NMR to identify rotameric equilibria in the piperidine-thiol moiety .
- Computational Validation : Compare experimental shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) to assign ambiguous peaks .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data for 2-(Piperidin-3-ylthiazole derivatives in different cell models?
- Methodology :
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-specific pathways affected by the compound.
- Metabolite Screening : Use LC-MS/MS to detect cell-dependent metabolic byproducts (e.g., glutathione adducts) that may alter toxicity .
- Dose-Response Curves : Apply Hill slope analysis to distinguish between on-target vs. off-target effects .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in absence of comprehensive toxicity data?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to avoid inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .
- Toxicity Screening : Perform Ames tests and acute toxicity assays (OECD 423) in parallel with research to establish safety thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
